2-Methyl-1-propenylmagnesium bromide

Description

Significance of Organomagnesium Compounds in Modern Organic Synthesis

Organomagnesium compounds, especially Grignard reagents, are cornerstones of modern organic synthesis primarily due to their exceptional ability to form new carbon-carbon bonds. byjus.commt.comslideshare.net This capability is fundamental to the construction of more complex molecular skeletons from simpler starting materials. byjus.com The nucleophilic carbon of the Grignard reagent readily attacks electrophilic carbon atoms in a variety of functional groups, including aldehydes, ketones, esters, and nitriles. mt.comleah4sci.com These reactions are pivotal for synthesizing primary, secondary, and tertiary alcohols with high degrees of specificity. mt.comlibretexts.org For instance, the reaction of a Grignard reagent with formaldehyde (B43269) yields a primary alcohol, with other aldehydes produces secondary alcohols, and with ketones results in tertiary alcohols. mt.com

Beyond carbonyl additions, their utility extends to reactions with epoxides, leading to the formation of alcohols with the new C-C bond and the hydroxyl group on adjacent carbons. leah4sci.com They are also employed in substitution reactions and in transmetalation processes to generate other organometallic compounds. libretexts.orgwikipedia.org The versatility and reactivity of organomagnesium compounds have made them indispensable tools for chemists in academia and industry, facilitating the synthesis of a vast range of molecules from pharmaceuticals to fine chemicals. bethunecollege.ac.incdnsciencepub.com

Overview of Vinyl Grignard Reagents in Carbon-Carbon Bond Formation

Vinyl Grignard reagents are a specific subclass of organomagnesium compounds where the magnesium halide is attached to an sp²-hybridized carbon of an alkene. Like their alkyl and aryl counterparts, they are powerful nucleophiles used to create new carbon-carbon bonds. byjus.commt.com The formation of vinyl Grignard reagents typically involves the reaction of a vinyl halide with magnesium metal, often requiring a more reactive solvent like tetrahydrofuran (B95107) (THF) compared to the diethyl ether commonly used for alkyl Grignard reagents. bethunecollege.ac.in

The primary application of vinyl Grignard reagents is in the vinylation of carbonyl compounds. cdnsciencepub.com They add to aldehydes and ketones to produce allylic alcohols, which are versatile intermediates for further synthetic transformations. This method provides a direct route to introduce a vinyl group into a molecule, a common structural motif in natural products and other complex organic targets. The reaction proceeds through a nucleophilic attack of the vinyl carbanion on the electrophilic carbonyl carbon. alevelchemistry.co.uk The resulting magnesium alkoxide intermediate is then hydrolyzed in an acidic workup to yield the final alcohol product. libretexts.org This capacity for direct vinyl group installation solidifies the importance of vinyl Grignard reagents in synthetic strategies that require the construction of unsaturated carbon frameworks. cdnsciencepub.com

Unique Position and Reactivity Profile of 2-Methyl-1-propenylmagnesium Bromide

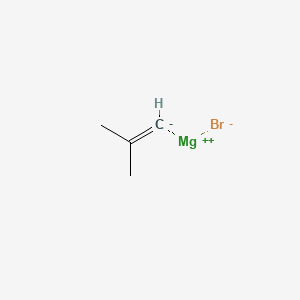

This compound, with the chemical formula (CH₃)₂C=CHMgBr, is a specific vinyl Grignard reagent that offers a unique combination of steric and electronic properties. sigmaaldrich.com As a Grignard reagent, it serves as a powerful nucleophile, but the presence of two methyl groups on the carbon adjacent to the vinyl carbon introduces significant steric hindrance. This structural feature influences its reactivity and selectivity in chemical reactions.

The compound is typically supplied as a solution in tetrahydrofuran (THF), where the solvent molecules coordinate to the magnesium atom, stabilizing the reagent. sigmaaldrich.comthermofisher.com Its physical properties are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇BrMg | nih.gov |

| Molecular Weight | 159.31 g/mol | nih.gov |

| Appearance | Yellow to dark orange or brown solution | thermofisher.comchemicalbook.comchemdad.com |

| Density | ~0.952 g/mL at 25 °C | sigmaaldrich.comchemicalbook.comalfa-chemistry.com |

| CAS Number | 38614-36-7 | sigmaaldrich.comnih.gov |

The reactivity of this compound is characteristic of a Grignard reagent, participating in nucleophilic additions to create carbon-carbon bonds. chemicalbook.com It is used in the synthesis of various organic molecules, including the preparation of alkenylarenes and alkynylalkenones. chemicalbook.comchemdad.com A notable application is its use in palladium-catalyzed cross-coupling reactions with aryl tosylates, demonstrating its utility in modern catalytic methods for forming C(sp²)-C(sp²) bonds. chemicalbook.comchemdad.com It has also been employed in the synthesis of complex amino acids, such as (2S,3S)-3′-fluoroisoleucine. chemicalbook.comchemdad.com

The steric bulk of the isobutenyl group can influence the stereochemical outcome of its reactions and may hinder its approach to highly substituted electrophilic centers. This steric effect is highlighted in related research where the analogous (2-methyl-1-propenyl)boronic acid pinacol (B44631) ester was found to be incompatible with certain palladium-catalyzed transformations, suggesting that significant steric hindrance can impede reactivity. acs.org This unique balance of nucleophilicity and steric demand defines the specific role of this compound in the synthetic chemist's toolkit, allowing for the strategic introduction of the 2-methyl-1-propenyl moiety.

Structure

2D Structure

Propriétés

IUPAC Name |

magnesium;2-methylprop-1-ene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.BrH.Mg/c1-4(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUIUNZKXBJVSC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=[CH-])C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403476 | |

| Record name | 2-Methyl-1-propenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38614-36-7 | |

| Record name | 2-Methyl-1-propenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 1 Propenylmagnesium Bromide

Classical Grignard Formation from 2-Methyl-1-propenyl Bromide and Magnesium Metal

The traditional synthesis of 2-Methyl-1-propenylmagnesium bromide is achieved through the oxidative insertion of magnesium metal into the carbon-bromine bond of 2-methyl-1-propenyl bromide. masterorganicchemistry.commasterorganicchemistry.com This reaction is typically conducted in an anhydrous ether solvent under an inert atmosphere to prevent the reagent's decomposition by water or oxygen. byjus.com The general scheme for this highly exothermic reaction is as follows:

(CH₃)₂C=CHBr + Mg → (CH₃)₂C=CHMgBr

The formation of the Grignard reagent effectively reverses the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site in the bromide to a highly nucleophilic one in the organomagnesium compound. wvu.eduadichemistry.com

A general laboratory procedure involves placing magnesium turnings in a dry flask under an inert atmosphere (like nitrogen or argon), covering them with the chosen anhydrous solvent, and adding a small amount of the 2-methyl-1-propenyl bromide to initiate the reaction. orgsyn.orgyoutube.com Once initiated, the remaining bromide, dissolved in the solvent, is added at a rate that maintains a gentle reflux. wvu.edu

The choice of solvent is critical for the successful synthesis of Grignard reagents, as it must solvate and stabilize the organomagnesium species without reacting with it. adichemistry.com Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are standard choices.

Tetrahydrofuran (THF): For alkenyl halides like 2-methyl-1-propenyl bromide, THF is often the preferred solvent. adichemistry.comorgsyn.org Its advantages include a higher boiling point (66 °C) compared to diethyl ether (34.6 °C), which allows for reactions at higher temperatures, potentially increasing the reaction rate. stackexchange.com Furthermore, THF's oxygen atom is sterically more accessible, making it a better Lewis base for coordinating with and stabilizing the magnesium center of the Grignard reagent. stackexchange.com Commercially available solutions of this compound are typically sold in THF, often at a concentration of 0.5 M. sigmaaldrich.comfishersci.ca

Diethyl Ether (Et₂O): While a common solvent for many Grignard preparations, diethyl ether's lower boiling point may result in a slower reaction for less reactive vinyl halides. stackexchange.com However, its volatility can be an advantage for product workup and removal.

The reaction temperature is another key parameter. While initiation may sometimes require gentle heating, the reaction is exothermic. wvu.eduyoutube.com The addition rate of the alkyl halide is typically controlled to maintain a steady reflux, ensuring the reaction proceeds efficiently without becoming uncontrollable. wvu.edu

| Solvent | Boiling Point (°C) | Key Advantages | Considerations |

|---|---|---|---|

| Tetrahydrofuran (THF) | 66 | Better for less reactive halides (like vinyl bromides), higher reaction rates, better stabilization of the Grignard reagent. adichemistry.comstackexchange.com | Higher boiling point may require more energy for removal. |

| Diethyl Ether (Et₂O) | 34.6 | Lower boiling point simplifies removal after reaction, historically common. stackexchange.com | May be less effective for initiating reactions with vinyl halides. |

A common challenge in Grignard synthesis is the inert layer of magnesium oxide (MgO) that coats the surface of the magnesium turnings, preventing reaction with the organic halide. adichemistry.combyjus.com Several activation strategies are employed to overcome this passivation layer and initiate the reaction.

Chemical Activation: The most common method involves adding a small amount of an activator.

Iodine: A crystal of iodine is often added, which reacts with the magnesium to form magnesium iodide, exposing a fresh metal surface. researchgate.net

1,2-Dibromoethane: This is a highly effective activator used in a technique known as the "entrainment method". wvu.eduresearchgate.netechemi.com It reacts with the magnesium to form magnesium bromide and ethylene (B1197577) gas, which bubbles out of the solution, thereby cleaning the metal surface for the primary reaction. wvu.edu

Mechanical Activation: In some cases, physically disrupting the oxide layer is effective. This can be achieved by crushing the turnings with a glass rod or by dry-stirring the magnesium turnings under an inert atmosphere for several hours. masterorganicchemistry.comresearchgate.net

Highly Reactive Magnesium (Rieke Magnesium): For particularly difficult reactions, highly reactive Rieke magnesium can be used. This is a fine powder with a large surface area, prepared by the reduction of magnesium chloride with lithium metal. adichemistry.com

| Method | Description | Typical Application |

|---|---|---|

| Iodine | A small crystal is added to the magnesium turnings. researchgate.net | Common, general-purpose activation. |

| 1,2-Dibromoethane | A small amount is added to initiate the reaction by forming ethylene and MgBr₂. wvu.eduechemi.com | Very reliable "entrainment" method. |

| Mechanical Stirring | Dry-stirring magnesium turnings under an inert atmosphere to abrade the surface. masterorganicchemistry.comresearchgate.net | Effective for lab-scale syntheses. |

| Rieke Magnesium | Use of pre-formed, highly reactive magnesium powder. adichemistry.com | For unreactive halides or difficult reactions. |

Alternative Preparative Routes to Propenylmagnesium Bromide Derivatives

While direct synthesis from magnesium metal is standard, alternative routes are valuable, especially for preparing highly functionalized Grignard reagents that might not tolerate the conditions of classical formation.

The most significant alternative is the magnesium-halogen exchange reaction. This method involves treating an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). numberanalytics.com This approach is particularly useful as it can tolerate a wider range of functional groups. The exchange equilibrium favors the formation of the more stable organomagnesium compound.

i-PrMgCl + (CH₃)₂C=CHBr ⇌ i-PrBr + (CH₃)₂C=CHMgCl

The use of i-PrMgCl·LiCl (Turbo-Grignard) can significantly accelerate the rate of bromine-magnesium exchange, allowing the reaction to proceed under milder conditions and improving tolerance for sensitive functional groups like esters and nitriles. researchgate.netclockss.orgresearchgate.net This method has become a preferred route for creating functionalized aryl and some alkenyl Grignard reagents in modern organic synthesis. numberanalytics.comclockss.org Vinyl iodides can also be suitable substrates for magnesium-halogen exchange, though they may require higher temperatures and longer reaction times compared to aryl iodides. harvard.edu

Considerations for Reagent Purity and Concentration in Academic Synthesis

The success of a Grignard synthesis is highly dependent on the purity of the starting materials and the precise control of the reagent's concentration.

Purity: Grignard reagents are strong bases and nucleophiles that react readily with protic substances. Therefore, all glassware must be rigorously dried, and the solvents and the 2-methyl-1-propenyl bromide must be anhydrous. byjus.comresearchgate.net The presence of water will quench the Grignard reagent as it forms, reducing the yield. The magnesium turnings should also be of high purity.

Concentration: The concentration of the Grignard reagent is a critical factor. Commercially, this compound is often supplied as a 0.5 M solution in THF. sigmaaldrich.com In academic research, it is standard practice to determine the exact concentration of a freshly prepared Grignard reagent before its use in a subsequent reaction. This is typically done through titration. One common method involves titration against a known amount of a non-hygroscopic acid like menthol, using an indicator such as 1,10-phenanthroline. numberanalytics.com Precise knowledge of the concentration is crucial for achieving high yields and reproducibility in subsequent synthetic steps. Furthermore, high concentrations of Grignard reagents can sometimes lead to increased side reactions, such as Wurtz coupling. orgsyn.org Studies have shown that continuous flow processes, as opposed to batch reactions, can improve selectivity and reduce such byproducts. researchgate.net

Fundamental Reactivity and Mechanistic Investigations of 2 Methyl 1 Propenylmagnesium Bromide

Nucleophilic Addition Reactions

2-Methyl-1-propenylmagnesium bromide, a Grignard reagent, functions as a potent nucleophile due to the polarized carbon-magnesium bond, which places a partial negative charge on the vinylic carbon. masterorganicchemistry.com This characteristic drives its reactivity, primarily through nucleophilic addition to electrophilic centers, most notably the carbon atom of carbonyl groups. masterorganicchemistry.com These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds. masterorganicchemistry.com

The addition of this compound to carbonyl compounds is a cornerstone of its synthetic utility. masterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.com Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. youtube.com

In accordance with the general reactivity pattern of Grignard reagents, this compound reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. libretexts.org The reaction with aldehydes introduces the 2-methyl-1-propenyl group and a hydrogen atom to the former carbonyl carbon, resulting in a secondary allylic alcohol. When reacting with ketones, the Grignard reagent adds the 2-methyl-1-propenyl group and the ketone's two organic substituents remain, yielding a tertiary allylic alcohol. libretexts.org

For instance, the reaction with a simple aldehyde like propanal would yield 4-methyl-1-penten-3-ol, a secondary alcohol. The reaction with a ketone such as acetone (B3395972) would result in 2,3-dimethyl-3-buten-2-ol, a tertiary alcohol. These transformations are pivotal for constructing complex molecular architectures from simpler carbonyl precursors.

A conceptually similar reaction involves the sequential addition of vinylmagnesium bromide (a related Grignard reagent) and niobium pentachloride to aldehydes or ketones, which directly provides homologated allylic halides through a rearrangement process. nih.gov

When this compound reacts with more complex substrates, such as azaheteroaryl ketones, the regioselectivity of the attack becomes a critical consideration. The reaction can proceed via two main pathways: attack at the carbonyl carbon (C-alkylation) to form an alcohol, or attack at the carbonyl oxygen (O-alkylation). Research on the reaction between bis(2-benzothiazolyl)ketone and various vinyl Grignard reagents has shown that the regioselectivity is highly dependent on the substituents attached to the vinylic carbon atoms and their relative positions. researchgate.net

In this context, the electronic and steric properties of the Grignard reagent influence whether it attacks the carbon or the oxygen of the carbonyl group within the azaheteroaryl system. researchgate.net

Table 1: Factors Influencing Regioselectivity in Reactions with Azaheteroaryl Ketones

| Factor | Influence on Regioselectivity | Outcome |

| Grignard Reagent Substituents | Electronic and steric properties of the vinyl group. researchgate.net | Determines preference for C-alkylation vs. O-alkylation. researchgate.net |

| Heteroaromatic System | Nature of the azaheteroaryl ring. researchgate.net | Affects the electrophilicity of the carbonyl carbon and oxygen. |

| Reaction Conditions | Solvent, temperature. | Can shift the equilibrium between the two pathways. |

The dichotomy between C- and O-alkylation can be explained by competing reaction mechanisms. The conventional pathway is a polar, two-electron nucleophilic addition to the carbonyl carbon. youtube.com However, an alternative single-electron transfer (SET) mechanism is also possible, particularly with Grignard reagents. nih.gov

The SET mechanism involves the transfer of an electron from the Grignard reagent to the ketone, generating a magnesium radical cation and a ketyl radical anion intermediate. nih.govrutgers.edu This radical anion is a key intermediate that can influence the reaction's outcome. The subsequent steps can involve radical coupling to form the C-alkylated product or other pathways that might lead to O-alkylation or side products. The formation of free alkyl radicals during the reaction of alkyl bromides with magnesium has been demonstrated, supporting the relevance of radical pathways in Grignard chemistry. harvard.edu These radical processes are often initiated by thermal, photochemical, or chemical means and proceed through initiation, propagation, and termination phases. rutgers.edulibretexts.org

The balance between the polar nucleophilic addition and the SET pathway is delicate and can be influenced by factors such as the substrate's reduction potential, the solvent, and the presence of additives.

The reaction of this compound with esters typically results in the formation of tertiary alcohols. libretexts.org This occurs through a double addition process. The first equivalent of the Grignard reagent adds to the ester's carbonyl group, forming a tetrahedral intermediate which then collapses to form a ketone and a magnesium alkoxide salt. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. libretexts.org

Reactions with amides are generally less straightforward. While some specially activated amides, like morpholine (B109124) amides, can undergo selective mono-addition to produce ketones, many amides are less reactive towards Grignard reagents. arkat-usa.org In some cases, the acidity of the N-H proton in primary or secondary amides can lead to deprotonation by the basic Grignard reagent, quenching the nucleophilic addition reaction.

Grignard reagents are considered "hard" nucleophiles and typically favor direct (1,2-) addition to the carbonyl carbon of α,β-unsaturated carbonyl compounds, rather than conjugate (1,4- or Michael) addition to the β-carbon. masterorganicchemistry.com However, recent studies have shown that conjugate addition of alkenyl Grignard reagents can be achieved under specific conditions without the need for traditional copper catalysts. rsc.org

Research on the addition of vinylmagnesium bromide to lactam esters demonstrated that solvent choice plays a crucial role in directing the reaction pathway. While using tetrahydrofuran (B95107) (THF) as the solvent led predominantly to the 1,2-addition product, changing the reaction conditions allowed for the selective synthesis of the 1,4-addition product, a lactam-bearing homoallylic ketone. rsc.org This transformation involves a tandem process where an initial acyl substitution on the ester generates a transient enone, which then undergoes a conjugate addition with the alkenyl Grignard reagent. rsc.org This indicates that with careful control of reaction parameters, this compound could potentially be used in selective conjugate addition reactions.

Table 2: Reaction Conditions for Selective Addition of Alkenyl Grignard Reagents to Lactam Esters

| Product Type | Favored By | Key Condition | Reference |

| 1,2-Addition Product | Standard Conditions | Tetrahydrofuran (THF) solvent. | rsc.org |

| 1,4-Addition (Conjugate) Product | Tuned Conditions | Solvent control and other parameter adjustments. | rsc.org |

Conjugate Addition (Michael Addition) Reactions

Stereoselectivity in Michael Additions to Unsaturated Systems

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. researchgate.netmasterorganicchemistry.com When employing a chiral substrate, the inherent stereochemistry of the Michael acceptor can dictate the facial selectivity of the nucleophilic attack, leading to the preferential formation of one diastereomer. beilstein-journals.org This substrate-controlled diastereoselectivity is a powerful strategy in asymmetric synthesis, as it obviates the need for external chiral auxiliaries or catalysts. beilstein-journals.orgresearchgate.net

In the context of Grignard reagents, their addition to α,β-unsaturated systems can be influenced by the presence of chelating groups on the substrate. For instance, the addition of Grignard reagents to β-hydroxy ketones can proceed through a chelated intermediate, where the magnesium atom coordinates to both the ketone and the hydroxyl group. This rigidifies the substrate's conformation and directs the nucleophilic attack to a specific face of the carbonyl group. nih.gov The stereochemical outcome of such reactions can be further tuned by the halide present in the Grignard reagent, with alkylmagnesium iodides sometimes showing higher levels of diastereoselectivity. nih.gov

Influence of Substrate Structure on Stereoselectivity

The structure of the substrate plays a crucial role in the stereochemical course of Michael additions. In diastereoselective Michael additions controlled by a chiral auxiliary, such as an oxazolidinone, the steric hindrance imposed by the auxiliary can effectively shield one face of the α,β-unsaturated system. researchgate.net This forces the incoming nucleophile, such as a Grignard reagent, to attack from the less hindered face, resulting in high diastereoselectivity. researchgate.net

For example, the reaction of Grignard reagents with α,β-unsaturated diethyl malonates bearing a 2-oxazolidone chiral auxiliary has been shown to proceed with excellent stereoselectivity. researchgate.net The stereochemical outcome is rationalized by the formation of a favorable conformation where the chiral auxiliary blocks one of the π-faces of the double bond. researchgate.net The nature of the Grignard reagent itself also influences the reaction; while various phenylmagnesium bromides can be effective, some alkyl Grignard reagents may exhibit lower reactivity or selectivity. researchgate.net The bulkiness of substituents on the substrate can also impact the reaction's success, with very bulky groups potentially hindering the approach of the nucleophile. researchgate.net

Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds, and this compound is a competent coupling partner in several such transformations. chemdad.com

Palladium-Catalyzed Coupling with Aryl Tosylates

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. rsc.org While aryl halides are common electrophiles in these reactions, the use of more readily available and stable aryl tosylates is an attractive alternative. berkeley.edu However, aryl tosylates are generally less reactive than their halide counterparts. berkeley.edu

The coupling of Grignard reagents, including this compound, with aryl tosylates can be effectively catalyzed by palladium complexes. berkeley.educhemicalbook.com The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for enabling the oxidative addition of the less reactive aryl tosylates to the palladium(0) center, a key step in the catalytic cycle. acs.org These reactions can often be conducted under mild conditions, including at room temperature, and with low catalyst loadings. acs.org The general mechanism for such palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. youtube.com

| Catalyst/Ligand System | Substrate Scope | Reaction Conditions | Yield | Reference |

| Pd(dba)₂ / PPF-t-Bu | Aryl tosylates and aryl Grignard reagents | Toluene, room temperature or 80 °C | Good | acs.org |

| Pd(acac)₂ / 1,3-butadiene | Alkyl tosylates and Grignard reagents | Room temperature | Good | organic-chemistry.org |

| PdCl₂(PPh₃)₂ | N-propargyl benzamides and boronic acids | 1,4-dioxane, 100 °C | Moderate | acs.org |

Exploration of Other Transition Metal Catalysis (e.g., Copper, Nickel)

Besides palladium, other transition metals like copper and nickel are effective catalysts for cross-coupling reactions involving Grignard reagents.

Copper-Catalyzed Reactions: Copper catalysts are often used for the cross-coupling of Grignard reagents with various electrophiles. For instance, copper-catalyzed cross-coupling of Grignard reagents with primary alkyl halides has been reported. nih.gov Copper(I)-catalyzed cross-coupling of organozinc reagents, which can be generated from Grignard reagents via transmetalation, with 1-bromoalkynes is also a known transformation. nih.gov The addition of lithium bromide can be beneficial in these reactions. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for the coupling of less reactive electrophiles. Nickel-catalyzed cross-coupling of neopentyl arenesulfonates with primary alkylmagnesium bromides has been demonstrated. nih.gov Nickel complexes can also catalyze the Kumada cross-coupling of aryl Grignard reagents with aryl chlorides and bromides. thieme-connect.de Furthermore, nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides provides a route to 2-alkylated pyridines. nih.gov

| Metal Catalyst | Electrophile | Nucleophile | Key Features | Reference(s) |

| Copper | Primary alkyl halides | Grignard reagents | Effective for non-activated halides | nih.govresearcher.life |

| Copper | 1-Bromoalkynes | Organozinc reagents | Synthesis of internal alkynes | nih.gov |

| Nickel | Neopentyl arenesulfonates | Primary alkylmagnesium bromides | Substitution of neopentyloxysulfonyl groups | nih.gov |

| Nickel | Aryl chlorides/bromides | Aryl Grignard reagents | Synthesis of biaryls | thieme-connect.de |

| Nickel | 2-Chloropyridines | Alkyl bromides | Synthesis of 2-alkylated pyridines | nih.gov |

Scope and Limitations in Biaryl and Alkenylarene Synthesis

The synthesis of biaryls and alkenylarenes is a significant application of cross-coupling reactions. berkeley.educhemicalbook.com The palladium-catalyzed coupling of this compound with aryl tosylates provides a direct route to alkenylarenes. The scope of these reactions is generally broad, tolerating a range of functional groups on both the Grignard reagent and the aryl tosylate. acs.org

Scope:

Aryl Tosylates: A wide variety of aryl tosylates, including those with electron-donating and electron-withdrawing groups, can be used. acs.org

Grignard Reagents: Besides this compound, aryl, and other alkenyl and alkyl Grignard reagents are also suitable coupling partners. acs.org

Biaryl Synthesis: The coupling of aryl Grignard reagents with aryl tosylates is a powerful method for the synthesis of unsymmetrical biaryls. acs.orgcam.ac.uknih.govrsc.orgnih.gov

Limitations:

Steric Hindrance: Significant steric hindrance on either coupling partner can reduce the reaction efficiency. For example, ortho-substituted aryl tosylates may react more slowly or give lower yields. acs.org

Competing Reactions: In some cases, side reactions such as homo-coupling of the Grignard reagent can occur.

Catalyst Deactivation: Certain functional groups on the substrates can coordinate to the metal catalyst and inhibit its activity. acs.org

Transmetalation Reactions

Transmetalation, the transfer of an organic group from one metal to another, is a key elementary step in many cross-coupling reactions. youtube.com Grignard reagents, including this compound, can undergo transmetalation with various metal salts to generate other organometallic reagents.

For instance, the reaction of a Grignard reagent with a zinc halide, such as zinc bromide, can "soften" the Grignard reagent, leading to improved reactivity and functional group tolerance in subsequent palladium-catalyzed cross-coupling reactions. organic-chemistry.org Transmetalation to copper is also a common strategy, for example, in the synthesis of biaryl-containing medium rings, where an aryl Grignard is transmetalated with CuCN·2LiBr before oxidative coupling. cam.ac.uk The nature of the solvent can significantly influence the diastereoselectivity of such reactions. cam.ac.uk

The ability of this compound to undergo transmetalation expands its synthetic utility beyond that of a simple Grignard reagent, allowing for its participation in a wider range of catalytic cycles and bond-forming reactions.

Generation of Organocopper Reagents for Selective Transformations

While direct information on the generation of specific organocopper reagents from this compound is not extensively detailed in the provided search results, the general principle of transmetalation from a Grignard reagent to a copper salt is a well-established method in organic synthesis. This process typically involves the reaction of the Grignard reagent with a copper(I) salt, such as copper(I) iodide or copper(I) bromide, to form a Gilman reagent (a lithium diorganocuprate) or a related organocopper species.

These resulting organocopper reagents are known for their utility in selective transformations, particularly 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. The softer nucleophilic nature of the organocopper reagent, compared to the parent Grignard reagent, favors this mode of addition over direct 1,2-addition to the carbonyl group. This selectivity is a cornerstone of modern synthetic strategy, allowing for the controlled formation of new carbon-carbon bonds at the β-position of unsaturated systems.

Formation of Organoboron Species for Suzuki-Miyaura Coupling Analogs

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. youtube.comlibretexts.org The organoboron species are typically boronic acids or boronic esters. researchgate.netrsc.orgresearchgate.net

This compound can serve as a precursor to the necessary organoboron reagents for Suzuki-Miyaura type reactions. The conversion is achieved by reacting the Grignard reagent with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by an acidic workup to yield the corresponding 2-methyl-1-propenylboronic acid. Alternatively, reaction with an isopropyloxyboronic acid pinacol (B44631) ester (BPin) can directly afford the boronic ester derivative. acs.org

Once formed, these (2-methyl-1-propenyl)boron species can participate in palladium-catalyzed cross-coupling reactions with various partners, including aryl and vinyl halides. alkalisci.comchemicalbook.comchemdad.com The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. youtube.comlibretexts.org The use of a base is crucial for the transmetalation step. researchgate.net

| Reagent | Product | Application |

| This compound | (2-Methyl-1-propenyl)boronic acid or ester | Suzuki-Miyaura Coupling |

| Aryl Halide/Triflate | Coupled Product | Synthesis of complex organic molecules |

Hydromagnesiation and Related Additions to Unsaturated Systems

Hydromagnesiation refers to the addition of a magnesium hydride species across a carbon-carbon double or triple bond. While the direct use of this compound in a classic "hydromagnesiation" is not its primary application, its addition reactions to unsaturated systems are fundamental to its utility. As a potent nucleophile, it readily adds to a variety of electrophilic double bonds, most notably the carbonyl group of aldehydes, ketones, and esters, as well as the carbon-nitrogen double bond of imines.

These additions are characteristic Grignard reactions, leading to the formation of new carbon-carbon bonds and the corresponding magnesium alkoxide or amide intermediates. Subsequent workup with an acid protonates these intermediates to yield the final alcohol or amine products. The steric bulk of the 2-methyl-1-propenyl group can influence the accessibility of the electrophilic center, a factor that plays a significant role in the stereochemical outcome of the reaction.

Stereochemical Control in Reactions Involving this compound

The stereochemical outcome of reactions involving this compound is a critical consideration in asymmetric synthesis. The facial selectivity of its addition to prochiral substrates is influenced by a combination of steric and electronic factors, as well as reaction conditions.

In reactions with chiral substrates containing a prochiral electrophilic center, such as a ketone or an imine, the addition of this compound can lead to the formation of diastereomeric products. The inherent steric bulk of the isobutenyl group often dictates the preferred face of attack, leading to one diastereomer in excess.

For example, the addition of Grignard reagents to chiral N-sulfinyl imines is a well-established method for the synthesis of chiral amines. nih.gov The stereochemical course of these reactions is highly dependent on the solvent and temperature. Coordinating solvents like tetrahydrofuran (THF) can chelate to the magnesium ion, influencing the transition state geometry and, consequently, the diastereoselectivity. nih.gov In some cases, lowering the reaction temperature can significantly enhance the diastereomeric ratio. nih.gov The interplay between the steric demands of the Grignard reagent, the substrate, and the solvent coordination sphere is paramount in achieving high diastereoselectivity.

| Reaction Parameter | Effect on Diastereoselectivity |

| Solvent | Coordinating solvents (e.g., THF) can enhance selectivity through chelation. nih.gov |

| Temperature | Lowering the temperature often increases the diastereomeric ratio. nih.gov |

Regioselectivity becomes a key issue when this compound reacts with substrates possessing multiple electrophilic sites. A classic example is the reaction with α,β-unsaturated carbonyl compounds, which can undergo either 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. As a "hard" nucleophile, this compound typically favors 1,2-addition. However, as mentioned earlier, its conversion to a "softer" organocopper reagent can reverse this selectivity in favor of 1,4-addition.

In the context of palladium-catalyzed cross-coupling reactions, the regioselectivity of the initial transmetalation step is crucial. The 2-methyl-1-propenyl group is transferred from the magnesium (or boron, in Suzuki-Miyaura analogs) to the palladium center, which then couples with the organic halide partner. alkalisci.com The integrity of the isobutenyl structure is generally maintained throughout this process.

The selectivity observed in reactions of this compound is a direct consequence of the interplay between steric and electronic effects.

Steric Factors: The branched nature of the 2-methyl-1-propenyl group imposes significant steric hindrance. This bulkiness can prevent reaction at sterically congested sites and can direct the reagent to the more accessible face of a prochiral substrate. acs.org In palladium-catalyzed couplings, significant steric hindrance on the coupling partners can negatively impact the efficiency of the transmetalation step, potentially leading to lower yields or no reaction. acs.org

Electronic Factors: The electron-donating nature of the two methyl groups on the double bond enhances the nucleophilicity of the vinylic carbon attached to magnesium. This electronic property drives its reactivity towards electrophiles. In the context of diastereoselectivity, electronic interactions between the Grignard reagent and the substrate in the transition state, such as those involving chelation control, can play a decisive role in determining the stereochemical outcome.

Advanced Applications in Complex Organic Synthesis

Synthesis of Natural Products and Bioactive Molecules

2-Methyl-1-propenylmagnesium bromide serves as a key building block in the assembly of complex natural product scaffolds, enabling the introduction of a gem-dimethyl-substituted vinyl group, which is a common feature in various classes of bioactive compounds.

Polyketides are a large and structurally diverse class of natural products, many of which possess potent medicinal properties. The assembly of their carbon skeletons often requires the precise addition of specific carbon fragments. This compound has been utilized in the construction of complex polyketide-derived structures, such as the aglycones of aureolic acid antibiotics. In these syntheses, the reagent provides the terminal isobutenyl group, which is a characteristic feature of the molecule's side chain.

Fluorinated amino acids are of significant interest in pharmaceutical development and protein engineering due to the unique physicochemical properties imparted by the fluorine atom. The synthesis of these complex molecules requires high stereocontrol. This compound has been successfully employed in the synthesis of (2S,3S)-3′-fluoroisoleucine, a fluorinated analog of the natural amino acid isoleucine. sigmaaldrich.com

The aureolic acids, which include compounds like durhamycins A and B, olivomycin (B1226810) A, and mithramycin, are a family of potent antitumor antibiotics. sigmaaldrich.com Their complex structures have made them challenging synthetic targets. A key feature of these molecules is a highly substituted aglycone core of polyketide origin.

In a stereoselective synthesis of a model aglycone of durhamycin A, this compound was used in a crucial step to construct the side chain. sigmaaldrich.com The synthesis started from L-threonine, which was converted over several steps into a Weinreb amide. This amide was then treated with this compound to form the corresponding enone, which was further elaborated to build the complex aglycone framework. sigmaaldrich.com This application highlights the reagent's utility in building advanced intermediates for anti-HIV and antitumor agents. sigmaaldrich.com

Total Synthesis Strategies Employing this compound

The strategic incorporation of this compound is a key element in the total synthesis of several complex molecules. Its role is often to introduce a specific, sterically hindered group that can be challenging to install using other methods.

One prominent example is the synthesis of the durhamycin A model aglycone, where the Grignard reagent's addition to a Weinreb amide intermediate is a cornerstone of the synthetic strategy. sigmaaldrich.com This approach allows for the efficient construction of a key carbon-carbon bond, setting the stage for subsequent cyclization and functionalization steps to complete the target molecule. sigmaaldrich.com

The synthesis of non-natural amino acids like (2S,3S)-3′-fluoroisoleucine also represents a complete synthetic endeavor where this reagent is critical. sigmaaldrich.com The strategy relies on the reagent's ability to create the characteristic branched side chain of the isoleucine analog with the correct carbon framework.

Table 1: Key Synthetic Transformations Involving this compound

| Target Molecule/Intermediate | Precursor Type | Reaction Type | Role of Grignard Reagent | Ref. |

|---|---|---|---|---|

| Durhamycin A Model Aglycone | Weinreb Amide | Nucleophilic Acyl Substitution | Introduction of isobutenyl side chain | sigmaaldrich.com |

| (2S,3S)-3′-fluoroisoleucine | Chiral Lactam Derivative | Nucleophilic Addition | Formation of the amino acid carbon skeleton | sigmaaldrich.com |

Development of Novel Synthetic Pathways for Pharmaceutical Intermediates

The development of efficient and modular synthetic routes is a primary goal in pharmaceutical chemistry. This compound is instrumental in creating novel pathways to important pharmaceutical intermediates, particularly through modern cross-coupling reactions.

A significant application lies in palladium-catalyzed cross-coupling reactions, such as the Kumada coupling. In this context, this compound is coupled with aryl tosylates. chemicalbook.comalkalisci.com Aryl tosylates are attractive coupling partners because they are inexpensive and readily prepared, but they often exhibit low reactivity. The development of mild reaction conditions that enable the coupling of these tosylates with this compound allows for the efficient synthesis of functionalized alkenylarenes. These structures are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. jocpr.com This method provides a powerful tool for carbon-carbon bond formation, allowing for the assembly of complex molecular architectures from simple, accessible starting materials.

Table 2: Compounds Mentioned in this Article

| Compound Name | Class / Role |

|---|---|

| This compound | Grignard Reagent |

| (2S,3S)-3′-fluoroisoleucine | Fluoroamino Acid |

| Durhamycin A | Aureolic Acid Antibiotic |

| Durhamycin B | Aureolic Acid Antibiotic |

| Olivomycin A | Aureolic Acid Antibiotic |

| Mithramycin | Aureolic Acid Antibiotic |

| (2S)-pyroglutamic acid | Chiral Starting Material |

| L-threonine | Chiral Starting Material |

| Weinreb amide | Synthetic Intermediate |

| Aryl Tosylate | Coupling Partner |

Spectroscopic and Computational Characterization of Reaction Outcomes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of products formed from reactions with 2-methyl-1-propenylmagnesium bromide. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the product molecule.

In a typical reaction, such as the addition to a ketone, the formation of a tertiary alcohol can be confirmed by characteristic changes in the NMR spectrum. The disappearance of the ketone's carbonyl signal (δ ≈ 200-220 ppm) in the ¹³C NMR spectrum and the appearance of a new signal for a quaternary alcohol carbon (δ ≈ 70-90 ppm) are clear indicators of a successful Grignard addition.

¹H NMR is crucial for confirming the connectivity and stereochemistry of the product. The protons of the newly introduced 2-methyl-1-propenyl group exhibit distinct chemical shifts and coupling patterns. For instance, the vinylic proton typically appears as a singlet, while the two methyl groups may be chemically equivalent or non-equivalent depending on the stereochemical environment of the final product.

Advanced 2D NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence), are employed to establish direct one-bond correlations between protons and their attached carbons, which is vital for assigning complex spectra. researchgate.net For stereochemical assignments, analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can reveal the spatial relationships between different parts of the molecule. researchgate.net While specific data for all reaction products is vast, the principles can be illustrated with a hypothetical reaction.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Product This interactive table shows representative NMR shifts for the product of this compound adding to acetone (B3395972), forming 2,3,3-trimethyl-1-buten-2-ol.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

| Vinylic CH₂ | ~4.8-5.0 | ~112 | Singlet (or narrow multiplet) |

| Vinylic C | - | ~145 | Quaternary, no attached protons |

| Product CH₃ (x2) | ~1.7 | ~25 | Singlet, attached to vinylic C |

| Product C(OH) | - | ~75 | Quaternary alcohol carbon |

| Original Acetone CH₃ (x2) | ~1.2 | ~30 | Singlet, now attached to C(OH) |

| OH Proton | Variable (e.g., 1.5-2.5) | - | Broad singlet, exchangeable |

Note: Actual chemical shifts can vary based on solvent and other molecular factors.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Mixtures

Infrared (IR) and Raman spectroscopy are powerful tools for monitoring the progress of a reaction by observing changes in functional groups. In the context of this compound reactions, IR spectroscopy is particularly effective for identifying the consumption of carbonyl-containing starting materials and the formation of alcohol products.

The hallmark of a Grignard reaction with an aldehyde or ketone is the disappearance of the intense C=O stretching vibration of the starting material and the appearance of a broad O-H stretching band in the product spectrum after acidic workup.

Table 2: Key IR Absorption Frequencies in a Grignard Reaction This table outlines the typical IR frequencies for functional groups involved in the reaction of a Grignard reagent with a carbonyl compound.

| Functional Group | Wavenumber (cm⁻¹) | Appearance in Reaction |

| Carbonyl (C=O) Stretch | ~1680 - 1750 | Disappears as starting material is consumed. |

| Alcohol (O-H) Stretch | ~3200 - 3600 | Appears in product after workup (broad band). |

| Alkene (C=C) Stretch | ~1640 - 1680 | Present in the Grignard reagent and the final product. |

| C-O Stretch (Alcohol) | ~1000 - 1260 | Appears in the product (strong band). |

| C-Br Stretch | ~500 - 600 | Present in the alkyl halide precursor. docbrown.info |

Raman spectroscopy can provide complementary information, especially for the C=C double bond, which often gives a strong Raman signal. The unique fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra can be used to confirm the identity of the final product by comparing it to a known standard. docbrown.info

Mass Spectrometry (MS) for Identification of Reaction Products and Byproducts

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of reaction products and identify potential byproducts, providing crucial confirmation of a reaction's outcome. Upon analysis of a reaction mixture, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molar mass of the successfully synthesized molecule.

For example, in the reaction between this compound and acetone, the expected tertiary alcohol product (2,3,3-trimethyl-1-buten-2-ol) has a molecular weight of 114.22 g/mol . MS analysis would be expected to show a peak at an m/z (mass-to-charge ratio) of 114, confirming the product's formation.

Furthermore, MS is highly effective in identifying byproducts. A common byproduct in Grignard reactions is the coupling product of the Grignard reagent itself, which in this case would be 2,5-dimethyl-2,4-hexadiene. MS can also help detect unreacted starting materials or products from side reactions, such as reduction or enolization. purdue.edu

Computational Chemistry and Theoretical Studies of Reaction Mechanisms

Computational chemistry offers profound insights into reaction mechanisms that are often inaccessible through experimental means alone. rsc.org For reactions involving this compound, theoretical studies are critical for understanding reaction pathways, transition states, and the origins of selectivity. escholarship.org

Modern computational methods, particularly Density Functional Theory (DFT), are used to map the potential energy surface of a reaction. researchgate.net This involves calculating the energies of reactants, intermediates, transition states, and products. By identifying the transition state structure—the highest energy point along the reaction coordinate—chemists can determine the activation energy (energy barrier) of a reaction. escholarship.org

These energy profiles help explain why a reaction proceeds at a certain rate and can predict the feasibility of different mechanistic pathways. For Grignard additions, computational models can compare the energy barriers for different approaches of the reagent to the substrate, providing a detailed picture of the reaction's kinetic landscape.

Table 3: Common Computational Methods for Mechanism Elucidation

| Method/Concept | Application in Grignard Reaction Studies |

| Density Functional Theory (DFT) | Calculating electronic structure and energies of molecules and transition states. researchgate.net |

| B3LYP Functional | A specific and widely used DFT functional for balancing accuracy and computational cost. researchgate.net |

| Ab Initio Molecular Dynamics (AIMD) | Simulating the real-time motion of atoms to understand dynamic effects beyond simple transition state theory. escholarship.org |

| Polarizable Continuum Model (PCM) | Simulating the effect of a solvent on the reaction energies and pathways. researchgate.net |

Grignard reagents can often react at different sites on a molecule, leading to issues of regioselectivity (e.g., 1,2- versus 1,4-addition to α,β-unsaturated ketones). Computational modeling is a powerful tool for predicting and explaining these outcomes. researchgate.net By calculating the activation energies for the different addition pathways, theorists can determine which path is kinetically favored. researchgate.net For example, studies on similar vinylmagnesium halides have shown that the 1,4-addition can be favored, and DFT calculations can rationalize this preference by analyzing the stability of the respective transition states. researchgate.net

Similarly, stereoselectivity—the preference for forming one stereoisomer over another—can be investigated. Models can account for steric hindrance and electronic interactions that guide the Grignard reagent to attack a substrate from a specific face, leading to the observed product distribution. researchgate.net

While the Grignard reaction is traditionally taught as a polar, nucleophilic addition, there is substantial evidence that some Grignard reactions can proceed, at least in part, through a single-electron transfer (SET) mechanism. rutgers.edulibretexts.org This alternative pathway involves the formation of radical intermediates. masterorganicchemistry.com

Computational chemistry is uniquely suited to investigate these competing mechanisms. escholarship.org Researchers can model both the polar pathway and the SET pathway. By comparing the calculated energy profiles, it is possible to determine which mechanism is more energetically favorable for a given substrate and reaction conditions. Factors such as the reduction potential of the substrate and the solvent can influence whether the reaction follows a polar or a radical route. The investigation of radical stability and potential rearrangement pathways is a key aspect of these theoretical studies. libretexts.orgutexas.edu

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

While 2-Methyl-1-propenylmagnesium bromide is known for its use in palladium-catalyzed cross-coupling reactions with substrates like aryl tosylates, future research is directed towards discovering novel catalytic systems to further improve performance. numberanalytics.comchemicalbook.com The goal is to overcome the limitations of current methods and to expand the scope of possible transformations.

Emerging areas of exploration include:

Alternative Metal Catalysts: Research into catalysts based on more abundant and less toxic metals is a key trend in green chemistry. solubilityofthings.com Investigating iron, copper, or zinc-based catalytic systems for coupling reactions involving this compound could provide more economical and environmentally benign alternatives to palladium.

Hypervalent Iodine Catalysis: Hypervalent iodine compounds are emerging as powerful reagents in organic synthesis. acs.org Developing systems where these compounds could catalyze the reaction of this compound with various electrophiles represents a promising research direction.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free approach to synthesis. Systems using catalysts like primary aminothiourea derivatives, which can activate electrophiles towards nucleophilic attack, could be adapted for reactions with this compound, particularly in the context of asymmetric synthesis.

A critical aspect of this research involves understanding substrate-catalyst compatibility. For instance, studies on palladium-catalyzed hydroarylation have shown that sterically hindered substrates, such as the related (2-methyl-1-propenyl)boronic acid pinacol (B44631) ester, can be incompatible with certain catalysts, preventing key steps like transmetalation. acs.org Future catalytic systems must be designed to overcome such steric challenges to broaden the synthetic utility of the isobutenyl moiety.

Development of Asymmetric Transformations Utilizing Chiral Ligands

The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. A significant future direction for this compound is its application in asymmetric transformations, where a chiral auxiliary directs the reaction to favor one enantiomer over the other. The use of this reagent in the synthesis of the chiral amino acid (2S,3S)-3′-fluoroisoleucine underscores its potential in this field. chemicalbook.com

Key research avenues include:

Chiral Ligand-Metal Complexes: The development of novel chiral ligands that can be combined with metal catalysts (e.g., Titanium, Zinc) to induce high levels of enantioselectivity. For example, chiral diols like BINOL have been successfully used to catalyze the enantioselective addition of Grignard reagents to aldehydes. researchgate.net Tailoring such systems for this compound is a logical next step.

Chiral Lithium Amides: The use of chiral lithium amides for enantioselective deprotonation followed by reaction with an electrophile is another established strategy. Research has shown that the presence of lithium bromide can enhance the enantioselectivity of these transformations. researchgate.net

Synthesis of Chiral Grignard Reagents: An advanced approach involves the direct asymmetric synthesis of a chiral Grignard reagent. This would allow for the transfer of a chiral isobutenyl group to a wide range of electrophiles, providing a powerful tool for creating complex stereocenters.

These strategies aim to control the stereochemical outcome of reactions, enabling the efficient construction of complex, single-enantiomer products.

Flow Chemistry Applications for Scalable Synthesis with this compound

The transition from laboratory-scale batch reactions to large-scale industrial production presents significant challenges, particularly for highly exothermic and sensitive reactions like Grignard reagent formation. chemium.comchemium.com Flow chemistry, where reagents are continuously pumped through a reactor, has emerged as a superior technology for addressing these issues. vapourtec.comacs.org

The application of flow chemistry to this compound offers several advantages:

Enhanced Safety: Traditional batch production of Grignard reagents carries risks due to a difficult initiation phase and the potential for thermal runaway. chemium.comchemium.com Flow reactors have a much smaller reaction volume (hold-up volume) and superior heat transfer, which drastically reduces safety risks. chemium.com

Scalability and Efficiency: Flow systems allow for safe, scalable, and continuous production. acs.orgaiche.org Processes can be run for extended periods, achieving high productivity (e.g., up to 1.5 kg per day in demonstrated systems) and high conversion rates (up to 98%). aiche.org

Process Control: Integrating Process Analytical Technology (PAT) such as in-line IR or NMR allows for real-time monitoring and control of the reaction, ensuring consistent quality and yield. aiche.org

Telescoped Synthesis: Flow chemistry enables the "telescoping" of reaction steps. The this compound can be generated in-situ in one reactor and fed directly into a second reactor to react with an electrophile, avoiding the need to isolate the sensitive intermediate. vapourtec.com

Companies are now developing modular flow platforms specifically for Grignard reagent manufacturing, highlighting the industrial relevance of this approach. chemium.comchemium.com

Table 1: Comparison of Batch vs. Flow Chemistry for Grignard Reagent Synthesis

| Feature | Traditional Batch Processing | Continuous Flow Chemistry |

| Safety | High risk of thermal runaway due to large volume and poor heat transfer. chemium.comchemium.com | Inherently safer due to small reactor volume and superior heat transfer. chemium.com |

| Scalability | Difficult and hazardous to scale up. | Easily scalable by extending run time or using parallel reactors. acs.org |

| Process Control | Limited real-time control, leading to potential inconsistencies. | Precise control over parameters with in-line analytics (PAT). aiche.org |

| Efficiency | Often lower conversion and potential for side reactions. | High conversion rates and minimized side-reactions. aiche.org |

| Handling | Requires isolation and storage of the highly reactive reagent. | Allows for in-situ generation and immediate use in subsequent steps. vapourtec.com |

Green Chemistry Approaches in Grignard Reagent Utilization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.comorganic-chemistry.org For a classic organometallic reagent like this compound, research is focused on making its use more sustainable. numberanalytics.comsolubilityofthings.com

Key green chemistry strategies include:

Safer Solvents: Traditionally, Grignard reagents are used in solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Research into greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is less hazardous, is a key focus. sigmaaldrich.com The use of ionic liquids or deep eutectic solvents is also being explored for organometallic reactions. numberanalytics.com

Waste Prevention: The best way to reduce waste is to avoid producing it. organic-chemistry.org Catalytic reactions are inherently greener than stoichiometric ones because the catalyst is used in small amounts and can be recycled. sigmaaldrich.com Developing highly selective catalytic systems (as discussed in 6.1) minimizes the formation of by-products.

Mechanochemistry: The use of mechanochemical methods, such as ball-milling, can significantly reduce the amount of solvent required for Grignard reagent formation, presenting another avenue for greener synthesis. organic-chemistry.org

Synergistic Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. This approach aligns with green chemistry principles by reducing the number of synthetic steps, saving solvents, and minimizing waste.

While the specific use of this compound in MCRs is an emerging area, the application of Grignard reagents in general provides a clear blueprint for future research. For example, three-component coupling reactions involving Grignard reagents, thioformamides, and organolithium compounds have been developed to produce tertiary amines. organic-chemistry.org In other cases, mixtures of different Grignard reagents have been used to create diverse libraries of alcohols from a single starting material. researchgate.net

Future research will likely focus on designing MCRs that can incorporate the isobutenyl group from this compound into a more complex molecular structure in a single, highly convergent step. This would represent a powerful strategy for rapidly building molecular complexity from simple precursors.

Q & A

Q. What are the optimal conditions for synthesizing and handling 2-methyl-1-propenylmagnesium bromide in laboratory settings?

Methodological Answer:

- Synthesis Protocol : Prepare the reagent by reacting magnesium turnings with 2-methyl-1-propenyl bromide in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen). Activation of magnesium is critical; use 1,2-dibromoethane as an initiator, and maintain reflux until the reaction initiates (evidenced by cloudiness and exothermicity) .

- Handling : Store at 0–4°C in flame-resistant containers. Avoid exposure to moisture/oxygen, as the reagent reacts violently with water .

- Safety : Use PPE (gloves, face shield) due to flammability (flash point: -15°C) and corrosivity (H314: causes severe skin burns) .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Titration : Determine concentration via quenching with a known excess of iodine and back-titrating with sodium thiosulfate.

- Spectroscopy : Use NMR (in THF-d) to confirm structure. Expected signals: δ 1.7–2.1 ppm (methyl groups), 4.5–5.5 ppm (vinylic protons). For exact mass verification, ESI-MS should show [M+H] at m/z 159.3 .

- Physical Properties : Confirm density (0.952 g/mL for 0.5 M THF solution) and reactivity with controlled hydrolysis tests .

Advanced Research Questions

Q. How does the regioselectivity of this compound in carbonyl alkylation depend on reaction conditions?

Methodological Answer:

- Mechanistic Control : In reactions with bis(heteroaryl)ketones, regioselectivity (C- vs O-alkylation) is influenced by substituent electronic effects. Electron-withdrawing groups on the carbonyl favor polar C-alkylation, while electron-donating groups promote radical-mediated O-alkylation .

- Experimental Design :

Q. What strategies enable stereochemical control in asymmetric syntheses using this compound?

Methodological Answer:

- Chiral Auxiliaries : Pair the reagent with enantiopure sulfonimidoyl fluorides. For example, reaction with (S)-configured sulfonimidoyl fluorides yields vinyl sulfoximines with >99% enantiomeric excess (ee) via an S2-like inversion mechanism .

- Additives : Use chiral ligands (e.g., PC-Phos) to stabilize transition states in allylic substitutions.

- Case Study : In Zweifel olefination, coordinate with boranes to enforce syn-addition stereochemistry .

Q. How can contradictions in reported reaction outcomes with this compound be resolved?

Methodological Answer:

- Contradiction Analysis : Discrepancies in yield/selectivity often arise from trace impurities (e.g., residual lithium salts) or solvent moisture.

- Step 1 : Replicate reactions under strictly anhydrous conditions (Karl Fischer titration to confirm THF dryness).

- Step 2 : Use GC-MS or NMR to detect side products from competing pathways (e.g., β-hydride elimination vs. direct alkylation).

- Step 3 : Compare results with computational studies (DFT) to identify thermodynamically favored pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.